

## Application Notes & Protocols for BI-1910 Preclinical Studies

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | BI-1910   |           |
| Cat. No.:            | B15604077 | Get Quote |

#### Introduction

**BI-1910** is an agonistic human IgG2 monoclonal antibody that targets the Tumor Necrosis Factor Receptor 2 (TNFR2), also known as TNFRSF1B.[1][2][3] TNFR2 is a compelling target in immuno-oncology as its expression is largely restricted to immune cells, and it is particularly upregulated on regulatory T cells (Tregs) within the tumor microenvironment.[1][4][5] **BI-1910** functions as a TNFR2 agonist, stimulating the receptor to enhance the activation and proliferation of key anti-tumor immune cells, including CD4+ and CD8+ T cells, as well as Natural Killer (NK) cells.[1][3][6][7] Unlike some other approaches, **BI-1910** binds selectively to TNFR2 without blocking the interaction with its natural ligand, TNF-α.[4][7] Preclinical studies have demonstrated that a mouse surrogate of **BI-1910** elicits potent, CD8+ T cell-dependent anti-tumor activity, both as a monotherapy and in combination with anti-PD-1 agents.[1][5] These application notes provide a detailed framework for the preclinical evaluation of **BI-1910**, outlining key in vitro and in vivo experimental protocols to assess its mechanism of action, efficacy, and pharmacokinetic/pharmacodynamic profile.

#### 1. Mechanism of Action & Signaling Pathway

**BI-1910** exerts its anti-tumor effect by providing a co-stimulatory signal through TNFR2 on effector immune cells.[3][5] Upon binding, **BI-1910** promotes the activation, expansion, and effector function of CD8+ cytotoxic T cells and CD4+ helper T cells, leading to an enhanced immune response against tumor cells.[1][4] The expression of TNFR2 on Tregs suggests a



complex role, but the agonistic approach with **BI-1910** has been shown to favor an overall proinflammatory, anti-tumor response.[5][7]



Leads to

Click to download full resolution via product page

Caption: Proposed mechanism of action for BI-1910.

# Experimental Protocols In Vitro Efficacy & Potency Assays

These protocols are designed to confirm the agonistic activity of **BI-1910** on primary human immune cells.



## Protocol 2.1.1: T-Cell Activation & Proliferation Assay

- Objective: To quantify the ability of BI-1910 to induce activation and proliferation of human T cells.
- Materials:
  - **BI-1910** Antibody
  - Isotype Control Human IgG2
  - Human Peripheral Blood Mononuclear Cells (PBMCs)
  - RPMI-1640 medium, Fetal Bovine Serum (FBS), Penicillin-Streptomycin
  - Anti-CD3 Antibody (for sub-optimal T-cell stimulation)
  - CFSE (Carboxyfluorescein succinimidyl ester) dye
  - Flow cytometry antibodies: Anti-CD4, Anti-CD8, Anti-CD25, Anti-CD69
  - 96-well U-bottom plates
- Methodology:
  - Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
  - 2. Label PBMCs with CFSE dye according to the manufacturer's protocol to track cell division.
  - 3. Plate 2 x 10<sup>5</sup> CFSE-labeled PBMCs per well in a 96-well plate pre-coated with a sub-optimal concentration of anti-CD3 antibody (e.g., 0.1 μg/mL).
  - 4. Prepare serial dilutions of **BI-1910** and isotype control antibody (e.g., from 0.01 ng/mL to  $\mu$ g/mL).



- 5. Add antibody dilutions to the appropriate wells. Include "no antibody" and "unstimulated" controls.
- 6. Incubate plates for 72-96 hours at 37°C, 5% CO2.
- 7. Harvest cells and stain with fluorescently-conjugated antibodies against CD4, CD8, CD25, and CD69.
- 8. Acquire data on a flow cytometer.
- Data Analysis:
  - Gate on CD4+ and CD8+ T-cell populations.
  - Measure the percentage of cells upregulating activation markers (CD25+, CD69+).
  - Measure proliferation by analyzing the dilution of the CFSE signal.
  - Calculate EC<sub>50</sub> values for activation and proliferation.

#### Protocol 2.1.2: Cytokine Release Assay

- Objective: To measure the profile of cytokines released by T cells upon stimulation with BI-1910.
- Methodology:
  - 1. Set up the T-cell activation assay as described in Protocol 2.1.1.
  - 2. After 48-72 hours of incubation, centrifuge the plate and carefully collect the culture supernatant from each well.
  - 3. Analyze supernatant for key cytokines (e.g., IFN-γ, TNF-α, IL-2, IL-10) using a multiplex bead-based immunoassay (e.g., Luminex) or individual ELISA kits according to the manufacturer's instructions.
- Data Analysis:
  - Generate dose-response curves for each cytokine.



 Compare cytokine levels between BI-1910 treated, isotype control, and unstimulated wells.

## **In Vivo Efficacy Studies**

This protocol outlines an experiment to evaluate the anti-tumor efficacy of **BI-1910** in an appropriate mouse model. Based on preclinical findings, a syngeneic model in human TNFR2 transgenic mice is recommended to assess the human-specific antibody.[5]





Click to download full resolution via product page

**Caption:** Workflow for an in vivo anti-tumor efficacy study.



## Protocol 2.2.1: Syngeneic Tumor Model in hTNFR2 Transgenic Mice

- Objective: To assess the anti-tumor activity of BI-1910 alone and in combination with an anti-PD-1 antibody.
- Materials:
  - C57BL/6 mice transgenic for human TNFR2.
  - MC38 (colon adenocarcinoma) or B16-F10 (melanoma) syngeneic tumor cell line.[7]
  - BI-1910, mouse anti-PD-1 antibody, relevant isotype controls, and vehicle (e.g., PBS).
  - Sterile syringes, needles, and surgical equipment.
  - Digital calipers.
- · Methodology:
  - 1. Cell Preparation: Culture MC38 cells under standard conditions. On the day of implantation, harvest cells and resuspend in sterile, serum-free medium or PBS at a concentration of  $10 \times 10^6$  cells/mL.
  - 2. Tumor Implantation: Subcutaneously inject 1 x  $10^6$  cells (in 100  $\mu$ L) into the right flank of each mouse.
  - 3. Tumor Growth & Randomization: Monitor tumor growth every 2-3 days using calipers. When tumors reach an average volume of ~100 mm³ (Volume = (length x width²)/2), randomize mice into treatment groups (n=8-10 per group).[8]
  - 4. Treatment Groups:
    - Group 1: Vehicle + Isotype Control
    - Group 2: BI-1910 (e.g., 10 mg/kg, intravenously, weekly)[5]
    - Group 3: Anti-PD-1 antibody (e.g., 5 mg/kg, intraperitoneally, twice weekly)



- Group 4: **BI-1910** + Anti-PD-1 antibody (same dosing regimen)
- 5. Monitoring: Measure tumor volume and body weight 2-3 times per week. Monitor animal health daily.
- 6. Endpoint: The study concludes when tumors in the control group reach the pre-defined maximum size (e.g., 1500 mm³), or after a set duration. Euthanize mice if they show signs of excessive toxicity (e.g., >20% body weight loss).
- Data Analysis:
  - Plot mean tumor volume over time for each group.
  - Calculate Tumor Growth Inhibition (TGI) for each treatment group relative to the vehicle control.
  - Perform statistical analysis (e.g., ANOVA) to determine significant differences between groups.

## Pharmacokinetic (PK) & Pharmacodynamic (PD) Studies

These protocols are designed to understand the exposure of **BI-1910** in vivo and its biological effect on target immune cells.





Click to download full resolution via product page

**Caption:** Integrated workflow for PK/PD studies.

## Protocol 2.3.1: Murine Pharmacokinetic Study

- Objective: To determine key PK parameters of BI-1910 in mice following a single intravenous dose.[9][10]
- Methodology:
  - 1. Use non-tumor-bearing C57BL/6 or hTNFR2 transgenic mice (n=3-5 per time point or using serial bleeding).[9]
  - 2. Administer a single IV dose of BI-1910 (e.g., 10 mg/kg).
  - 3. Collect blood samples (~50-100 μL) via submandibular or retro-orbital bleed at pre-defined time points (e.g., 5 min, 1h, 4h, 8h, 24h, 48h, 72h, 1 week).[10][11]
  - 4. Collect blood into tubes containing an anticoagulant (e.g., K2EDTA).
  - 5. Centrifuge blood to separate plasma and store plasma at -80°C until analysis.
  - 6. Develop and validate a sandwich ELISA to specifically quantify human IgG2 (**BI-1910**) in mouse plasma.
  - 7. Analyze plasma samples to determine **BI-1910** concentration at each time point.
- Data Analysis:
  - Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate key PK parameters.

#### Protocol 2.3.2: Pharmacodynamic Biomarker Analysis

- Objective: To measure the effect of BI-1910 treatment on immune cell populations in the tumor and periphery.
- Methodology:



- 1. Use tissues collected at the endpoint of the in vivo efficacy study (Protocol 2.2.1).
- 2. Tumor Processing: Excise tumors, weigh them, and create single-cell suspensions by mechanical dissociation and enzymatic digestion (e.g., with collagenase/DNase).
- 3. Blood Processing: Collect terminal blood via cardiac puncture and isolate PBMCs.
- 4. Flow Cytometry: Stain single-cell suspensions with a panel of antibodies to identify and quantify key immune populations (e.g., CD4+ T cells, CD8+ T cells, Tregs [FoxP3+], NK cells) and their activation status (e.g., CD69, Granzyme B).
- 5. Immunohistochemistry (IHC): Fix a portion of the tumor tissue in formalin, embed in paraffin, and perform IHC staining for markers like CD8 to visualize T-cell infiltration into the tumor.
- Data Analysis:
  - Quantify the number and percentage of different immune cell subsets per milligram of tumor tissue or per million PBMCs.
  - Compare cell populations between treatment groups using statistical tests (e.g., t-test or ANOVA).

## **Data Presentation**

Quantitative data from the described protocols should be summarized in clear, structured tables for comparative analysis.

Table 1: Representative In Vitro T-Cell Activation Data



| Analyte      | Readout                    | BI-1910 EC <sub>50</sub><br>(ng/mL) | Isotype Control<br>EC <sub>50</sub> (ng/mL) |
|--------------|----------------------------|-------------------------------------|---------------------------------------------|
| CD8+ T Cells | CD69 Upregulation          | 150.5                               | >10,000                                     |
|              | CD25 Upregulation          | 210.2                               | >10,000                                     |
|              | Proliferation (% CFSE low) | 450.8                               | >10,000                                     |
| CD4+ T Cells | CD69 Upregulation          | 185.3                               | >10,000                                     |

Table 2: Representative In Vivo Anti-Tumor Efficacy Data

| Treatment Group | Mean Final Tumor<br>Volume (mm³) ±<br>SEM | Tumor Growth<br>Inhibition (%) | p-value vs. Vehicle |
|-----------------|-------------------------------------------|--------------------------------|---------------------|
| Vehicle Control | 1450 ± 125                                | -                              | -                   |
| BI-1910         | 870 ± 95                                  | 40.0                           | <0.05               |
| anti-PD1        | 798 ± 102                                 | 45.0                           | <0.05               |

| **BI-1910** + anti-PD1 | 348 ± 55 | 76.0 | <0.001 |

Table 3: Representative Murine Pharmacokinetic Parameters (Single 10 mg/kg IV Dose)

| Parameter                                | Unit    | Value  |
|------------------------------------------|---------|--------|
| C <sub>max</sub> (Max Concentration)     | μg/mL   | 150.2  |
| T <sub>max</sub> (Time to Max Conc.)     | hours   | 0.25   |
| AUC <sub>0</sub> -inf (Area Under Curve) | μg*h/mL | 15,400 |
| t <sub>1/2</sub> (Half-life)             | hours   | 120    |



| CL (Clearance) | mL/h/kg | 0.65 |

Table 4: Representative Pharmacodynamic Modulation in Tumors (Day 21)

| Biomarker                     | Vehicle<br>Control<br>(Cells/mg<br>tumor) | BI-1910<br>Treated<br>(Cells/mg<br>tumor) | Fold Change | p-value |
|-------------------------------|-------------------------------------------|-------------------------------------------|-------------|---------|
| CD8+ T Cells                  | 150 ± 25                                  | 450 ± 50                                  | 3.0         | <0.01   |
| CD4+ T Cells                  | 200 ± 30                                  | 420 ± 45                                  | 2.1         | <0.05   |
| Regulatory T<br>Cells (Tregs) | 80 ± 15                                   | 95 ± 20                                   | 1.2         | >0.05   |

| CD8+ / Treg Ratio | 1.88 | 4.74 | 2.5 | <0.01 |

## **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. trial.medpath.com [trial.medpath.com]
- 2. BI-1910 by BioInvent International for Solid Tumor: Likelihood of Approval [pharmaceutical-technology.com]
- 3. Facebook [cancer.gov]
- 4. BioInvent to Present Phase 1 Clinical Data for BI-1910, a TNFR2 Agonist for the Treatment of Solid Tumors, at SITC - BioSpace [biospace.com]
- 5. jitc.bmj.com [jitc.bmj.com]
- 6. biospace.com [biospace.com]
- 7. bioinvent.com [bioinvent.com]
- 8. tumor.informatics.jax.org [tumor.informatics.jax.org]



- 9. Pk/bio-distribution | MuriGenics [murigenics.com]
- 10. Murine Pharmacokinetic Studies [bio-protocol.org]
- 11. Murine Pharmacokinetic Studies [en.bio-protocol.org]
- To cite this document: BenchChem. [Application Notes & Protocols for BI-1910 Preclinical Studies]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15604077#experimental-design-for-bi-1910-preclinical-studies]

## **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com